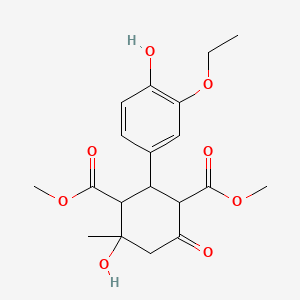
Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHO
IUPAC Name: this compound
This compound belongs to the class of esters and contains a cyclohexane ring with various functional groups. It’s not commonly encountered, but its unique structure makes it intriguing for further study.
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves esterification of the corresponding diacid with methanol. Further optimization and detailed procedures would require additional research.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.
Chemical Reactions Analysis
Reactivity:: Dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate may undergo various reactions, including:
Ester Hydrolysis: Conversion to the corresponding diacid under acidic or basic conditions.
Oxidation/Reduction: Depending on the reaction conditions, it could be oxidized or reduced.
Substitution: Alkyl or aryl groups may be substituted on the phenyl ring.
Hydrochloric Acid (HCl): or for hydrolysis.
Oxidizing Agents: (e.g., potassium permanganate) for oxidation.
Reducing Agents: (e.g., lithium aluminum hydride) for reduction.
Major Products:: The major products would be the corresponding diacid and its derivatives.
Scientific Research Applications
Chemistry::
Structural Elucidation: Researchers may use this compound as a reference standard or for NMR studies.
Synthetic Intermediates: It could serve as an intermediate in complex organic syntheses.
Pharmacology: Investigating its potential as a drug candidate due to its unique structure.
Bioactivity Screening: Testing its effects on biological targets.
Materials Science:
Mechanism of Action
The exact mechanism remains elusive, but further research could uncover its molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H24O8 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
dimethyl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C19H24O8/c1-5-27-13-8-10(6-7-11(13)20)14-15(17(22)25-3)12(21)9-19(2,24)16(14)18(23)26-4/h6-8,14-16,20,24H,5,9H2,1-4H3 |
InChI Key |
MMIFBDXLUPTCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(=O)CC(C2C(=O)OC)(C)O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















